N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide
CAS No.: 1333806-14-6
Cat. No.: VC2829076
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333806-14-6 |
|---|---|
| Molecular Formula | C10H11N5O |
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C10H11N5O/c1-15(7-9-11-13-14-12-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,13,14) |
| Standard InChI Key | ONTDUMIVERTYIA-UHFFFAOYSA-N |
| SMILES | CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Chemical Properties
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a heterocyclic organic compound belonging to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms. The compound features a benzamide group connected to a tetrazole ring through a methylene bridge, with an N-methyl substituent on the amide nitrogen. This structural arrangement contributes to its distinctive chemical behavior and potential biological interactions.
Basic Chemical Information
The compound is identified by its CAS registry number 1333806-14-6 and can be represented by the SMILES notation CN(Cc1nn[nH]n1)C(=O)c1ccccc1, which provides a concise description of its molecular structure .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₅O |
| Molecular Weight | 217.232 g/mol |
| CAS Number | 1333806-14-6 |
| IUPAC Name | N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide |
Structural Analysis
The molecular architecture of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide includes several key functional groups that contribute to its chemical reactivity and biological interactions. The tetrazole ring, which is a bioisostere of carboxylic acid groups, often confers favorable pharmacokinetic properties to molecules containing this moiety. The compound's structural elements can be categorized as follows:
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A tetrazole ring (2H-1,2,3,4-tetrazol-5-yl) providing hydrogen bond accepting capabilities
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A methylene linker (-CH₂-) connecting the tetrazole to the amide nitrogen
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A tertiary amide group featuring an N-methyl substituent
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A benzoyl moiety contributing aromatic character and potential for π-stacking interactions
Synthetic Pathways
The synthesis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide typically involves multiple steps that require careful control of reaction conditions to achieve good yields and purity. Based on established synthetic methods for similar tetrazole derivatives, several approaches can be considered.
Tetrazole Ring Formation
The tetrazole component is commonly synthesized through a [3+2] cycloaddition reaction between azides and nitriles, a method widely employed in the preparation of tetrazole-containing compounds . For N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide, this typically involves:
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Reaction of a suitable nitrile precursor with sodium azide in the presence of ammonium chloride
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Formation of the tetrazole ring under controlled temperature conditions
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Protection/deprotection strategies to maintain selectivity during further functionalization
Amide Coupling Strategies
Following tetrazole formation, the amide bond is typically established through:
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N-alkylation of the appropriate tetrazole intermediate with a suitable electrophile
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Coupling of the N-methylated tetrazole-containing amine with benzoyl chloride or benzoic acid (using coupling reagents)
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Purification steps including chromatography to obtain the final product with high purity
| Activity Type | Evidence in Related Compounds | Potential Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Cell membrane disruption, enzyme inhibition |
| Analgesic | Reduction in pain response in animal models | Modulation of pain signaling pathways |
| Anti-inflammatory | Reduction in inflammatory markers | Inhibition of inflammatory mediators |
Structure-Activity Relationships
The biological activities of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide and related compounds are influenced by specific structural features that determine their interactions with biological targets.
Key Structural Features Affecting Activity
Several structural elements contribute to the compound's potential biological activities:
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The tetrazole ring, which can interact with target proteins through hydrogen bonding and has acid-like properties similar to carboxylic acids
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The N-methyl group, potentially influencing the compound's lipophilicity and cell membrane permeability
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The benzamide moiety, which may engage in π-stacking interactions with aromatic amino acid residues in target proteins
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The methylene linker, providing conformational flexibility that can affect binding to biological targets
Comparative Analysis with Related Compounds
Studies on structurally similar tetrazole derivatives have shown that modifications to the core structure can significantly impact biological activity. For example, research on tetrazole-containing compounds has revealed that:
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The position and nature of substituents on the aromatic ring can modulate antimicrobial potency
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The length and flexibility of the linker between the tetrazole and other functional groups affects target binding
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N-substitution patterns on the tetrazole ring influence pharmacokinetic properties and target selectivity
Pharmacological Properties and Mechanisms
The pharmacological profile of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be inferred from studies on related tetrazole compounds, which demonstrate diverse mechanisms of action depending on their specific structural features.
Pharmacokinetic Considerations
The tetrazole moiety in N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide likely confers distinctive pharmacokinetic properties:
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Enhanced metabolic stability compared to carboxylic acid analogs
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Improved membrane permeability due to the distribution of charge across the tetrazole ring
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Potential for specific tissue distribution patterns influenced by the compound's physicochemical properties
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Distinctive protein binding characteristics affecting duration of action and clearance
Current Research Trends and Future Directions
Research involving tetrazole-containing compounds like N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide continues to evolve, with several promising directions for future investigation.
Emerging Research Areas
Current scientific interest in tetrazole derivatives focuses on:
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Development of novel synthetic methods to access structurally diverse tetrazole libraries
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Investigation of structure-activity relationships to optimize biological activities
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Exploration of tetrazole compounds as potential solutions for antimicrobial resistance
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Application of computational methods to predict biological activities and target interactions
Future Research Opportunities
The unique structural features of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide suggest several promising avenues for future research:
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Comprehensive evaluation of its antimicrobial spectrum against resistant pathogens
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Assessment of anti-inflammatory and analgesic properties in appropriate model systems
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Investigation of potential interactions with specific biological targets using crystallographic and computational approaches
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Development of structural analogs with enhanced potency and selectivity
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Exploration of potential applications beyond pharmaceutical uses, such as in materials science or catalysis
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